molecular formula C16H13ClN2O3 B4906510 [5-(4-chlorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone

[5-(4-chlorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone

Cat. No.: B4906510
M. Wt: 316.74 g/mol
InChI Key: MIIGZHROVKJWCB-UHFFFAOYSA-N
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Description

[5-(4-chlorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone is a complex organic compound that features a pyrazole ring substituted with a chlorophenyl group and a hydroxyphenyl group

Properties

IUPAC Name

[5-(4-chlorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-12-7-5-11(6-8-12)16(22)9-10-18-19(16)15(21)13-3-1-2-4-14(13)20/h1-8,10,20,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIGZHROVKJWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=NN(C1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-chlorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone typically involves the condensation of 4-chlorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[5-(4-chlorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or quinones.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

[5-(4-chlorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [5-(4-chlorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(4-chlorophenyl)-5-hydroxy-4H-pyrazol-1-yl]-(2-hydroxyphenyl)methanone is unique due to its specific substitution pattern and the presence of both hydroxy and chlorophenyl groups

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